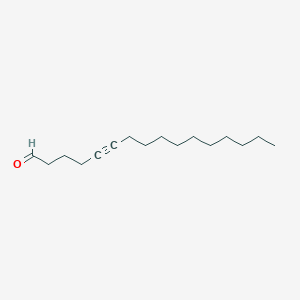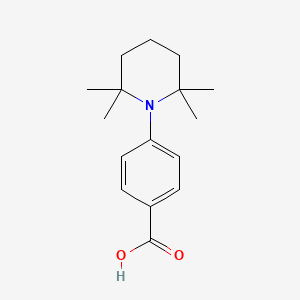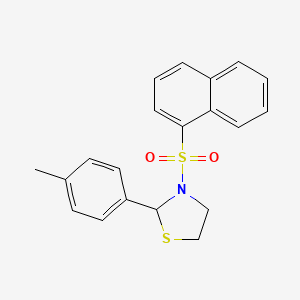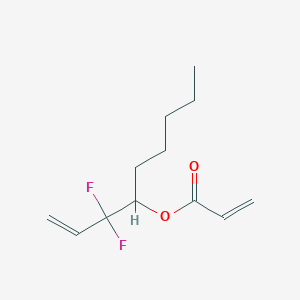
5-Hexadecynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexadecynal is an organic compound with the molecular formula C16H28O. It is an aliphatic aldehyde with a triple bond located at the fifth carbon atom. This compound is part of the fatty aldehyde family, which are long-chain aldehydes with at least 12 carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecynal can be achieved through various methods. One common approach involves the partial oxidation of 5-Hexadecyne. This reaction typically requires a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature. Another method involves the hydroformylation of 1-Hexadecene followed by selective dehydrogenation.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 5-Hexadecanol. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexadecynal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to 5-Hexadecynoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to 5-Hexadecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products
Oxidation: 5-Hexadecynoic acid.
Reduction: 5-Hexadecanol.
Substitution: Various substituted hexadecynal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hexadecynal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe for studying lipid metabolism and signaling pathways.
Medicine: It is investigated for its potential use in drug development, particularly in targeting lipid-related disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 5-Hexadecynal involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. For example, it has been shown to interact with acyl-CoA-binding protein, influencing lipid metabolism pathways. Additionally, its aldehyde group can form Schiff bases with amino groups in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanal: A saturated aldehyde with similar chain length but lacking the triple bond.
5-Hexadecanone: A ketone with a similar carbon chain but with a carbonyl group instead of an aldehyde group.
5-Hexadecenoic acid: An unsaturated fatty acid with a double bond instead of a triple bond.
Uniqueness
5-Hexadecynal’s uniqueness lies in its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This triple bond allows for unique reactions such as alkyne metathesis and cycloaddition, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
823785-36-0 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
hexadec-5-ynal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-10,13-15H2,1H3 |
InChI-Schlüssel |
AUIZZMNWZQUQME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)


![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)


![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)

![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)


